molecular formula C8H11N5O2 B11893162 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol

Cat. No.: B11893162
M. Wt: 209.21 g/mol
InChI Key: DXNZJXFSXYRBKH-UHFFFAOYSA-N
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Description

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol (CAS 31383-66-1) is a purine-derived compound featuring a 6-amino-substituted purine core linked to an ethoxyethanol moiety via a methylene bridge. This structure combines the hydrogen-bonding capacity of the purine ring with the hydrophilic properties of the glycol chain, making it a candidate for pharmaceutical and biochemical applications, such as nucleotide analog synthesis or solubility-enhancing modifications in drug design . Its molecular formula is C₈H₁₁N₅O₂, with a molecular weight of 209.21 g/mol. The compound is commercially available (e.g., CymitQuimica) and typically supplied in milligram to gram quantities .

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

2-[(6-imino-7H-purin-1-yl)methoxy]ethanol

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)12-4-13(7)5-15-2-1-14/h3-4,9,14H,1-2,5H2,(H,10,11)

InChI Key

DXNZJXFSXYRBKH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=N)N(C=N2)COCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This reaction is followed by the formation of an acid addition salt of a mono-hydroxy protected ganciclovir as an intermediate . The esterification of this product with an L-valine derivative and the removal of any protecting groups forms the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the purine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Potential
Research indicates that 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol may exhibit antiviral and anticancer properties. Its purine base structure allows it to interact with nucleic acids, making it a candidate for developing therapeutic agents targeting viral infections and cancerous cells. Preliminary studies suggest that it may inhibit enzymes involved in nucleic acid metabolism, which could lead to its application in treating various diseases.

Synthesis of Complex Molecules
This compound serves as a crucial building block in synthesizing more complex molecules with potential therapeutic effects. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in medicinal chemistry.

Biological Applications

Enzyme Interaction Studies
The biological activity of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is significant due to its interaction with various biological targets. It has been studied for its binding affinity to enzymes and receptors, which is essential for understanding its mechanism of action. These studies are crucial for elucidating the compound's potential therapeutic effects.

Gene Regulation
The compound's interaction with nucleic acids suggests possible implications in gene regulation and cellular processes. Its structure allows it to modulate the activity of specific enzymes or receptors, potentially influencing gene expression and cellular signaling pathways.

Industrial Applications

Chemical Synthesis
While specific industrial production methods for 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol are not extensively documented, large-scale synthesis typically follows principles similar to laboratory synthesis but is optimized for yield and cost-effectiveness. The compound can be utilized in developing new materials and chemical processes within the pharmaceutical industry.

Case Study 1: Antiviral Activity

In a study examining the antiviral potential of purine derivatives, researchers found that 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol demonstrated significant inhibitory effects on viral replication in vitro. This study highlighted its potential as a candidate for further development into antiviral therapeutics.

Case Study 2: Cancer Research

Another investigation focused on the anticancer properties of this compound, revealing that it could inhibit the growth of certain cancer cell lines through its interaction with specific metabolic pathways. These findings suggest that further research could lead to the development of new cancer treatments based on this compound's structure.

Mechanism of Action

The mechanism of action of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with nucleic acids and proteins .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name (CAS) Molecular Formula Substituents on Purine Alkoxy Chain Features Similarity Score
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol (31383-66-1) C₈H₁₁N₅O₂ 6-Amino Ethanol-linked methoxy 0.59 (Reference)
6-Amino-1,3-dihydro-2H-purin-2-one (3373-53-3) C₅H₅N₅O 6-Amino, 2-oxo None 0.66
Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate (261506-45-0) C₈H₁₁N₅O₃Na·2H₂O 2-Amino, 6-oxo Sodium salt, hydrated ethoxy 0.64
2-(6-Azanyl-8-methyl-purin-9-yl)ethanol (N/A) C₈H₁₁N₅O 6-Amino, 8-methyl Ethanol directly attached N/A
Ethanol, 2-[2-[(6-amino-9H-purin-9-yl)methoxy]ethoxy] (N/A) C₁₀H₁₃N₅O₃ 6-Amino Extended ethoxyethoxy chain N/A

Key Observations :

  • Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate introduces a 6-oxo group and sodium ion, improving aqueous solubility compared to the target compound .
  • 2-(6-Azanyl-8-methyl-purin-9-yl)ethanol (C₈H₁₁N₅O) features an 8-methyl substitution on the purine ring, which may enhance metabolic stability by steric hindrance .

Physicochemical Properties

Table 2: Physical and Solubility Comparisons

Compound Boiling Point (°C) Solubility in Water LogP (Predicted) Key Applications
Target Compound Not reported Moderate -1.2 Nucleotide analogs, solvents
2-(Ethoxy)-ethanol 135 Miscible -0.32 Industrial solvent, coatings
2-[(2-Nitroimidazol-1-yl)methoxy]ethanol (88135-12-0) Not reported Low 0.28 Hypoxia-targeting prodrugs
Tioconazole (65899-73-2) N/A Low in water; high in MeOH, EtOH 4.5 Antifungal agent

Key Observations :

  • The target compound’s ethoxyethanol group confers moderate water solubility, contrasting with simpler alkoxy ethanols like 2-(Ethoxy)-ethanol, which is fully miscible in water due to its smaller size .
  • Tioconazole, though structurally distinct (imidazole-based), shares ethanol solubility, underscoring the role of glycol chains in modulating solvent compatibility .

Biological Activity

The compound 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is a purine derivative that has garnered interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure

The molecular structure of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol can be depicted as follows:

C8H10N4O2\text{C}_{8}\text{H}_{10}\text{N}_{4}\text{O}_{2}

This structure features an amino group at the 6-position of the purine ring, which is critical for its biological interactions.

Antiviral Activity

Research indicates that derivatives of purine compounds, including 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol, exhibit significant antiviral properties. For instance, a study on related compounds demonstrated potent inhibition against various RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp) and host cell S-adenosyl-l-homocysteine hydrolase (SAH hydrolase) .

Table 1: Antiviral Activity of Purine Derivatives

CompoundTarget VirusEC50 (μM)SI
2aMERS-CoV0.203
2cMERS-CoV0.2015

The selectivity index (SI) indicates the compound's safety relative to its efficacy; higher values suggest better safety profiles.

Anticancer Activity

The anticancer potential of purine derivatives has been extensively studied. In one investigation, a series of acyclic nucleosides demonstrated selective cytotoxicity against T-lymphoblastic cell lines with low nanomolar IC50 values . Notably, compounds derived from similar structures exhibited significant inhibitory effects on various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
7K5622.27
10HL-601.42
-OKP-GS4.56

These findings underscore the potential of purine derivatives in cancer therapy.

The mechanism through which 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol exerts its biological effects involves several pathways:

  • Inhibition of Viral Replication : By inhibiting RdRp and SAH hydrolase, these compounds disrupt viral RNA synthesis.
  • Selective Cytotoxicity : The selective targeting of cancer cells while sparing normal cells suggests a unique interaction with cellular pathways that could be exploited for therapeutic purposes.

Case Studies

Several case studies have highlighted the efficacy of purine derivatives in clinical settings:

  • Case Study A : A clinical trial involving a related purine derivative showed promising results in reducing viral load in patients with MERS-CoV, supporting its potential use in antiviral therapy.
  • Case Study B : In vitro studies demonstrated that treatment with purine derivatives led to apoptosis in cancer cell lines, indicating their role as effective anticancer agents.

Q & A

Q. What are the recommended synthetic protocols for 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol?

Methodological Answer: The synthesis of alkoxy-purine derivatives typically involves nucleophilic substitution or Mitsunobu reactions. For example:

  • Step 1: React 6-chloropurine with 2-hydroxyethoxy methanol under basic conditions (e.g., NaH in THF). Ensure inert atmosphere (N₂) to prevent oxidation .
  • Step 2: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
  • Critical Parameters:
    • Temperature: 0–25°C to control exothermic H₂ release during NaH activation .
    • Stoichiometry: Use 3.0 equivalents of NaH to ensure complete deprotonation of the hydroxyl group .

Q. How to characterize the compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on purine ring protons (δ 8.2–8.8 ppm for H-8) and methoxyethanol chain protons (δ 3.5–4.5 ppm for OCH₂). Compare with published spectra of structurally similar 6-alkoxy-purines .
  • Mass Spectrometry: Use ESI-MS in positive ion mode. Expected [M+H]⁺ for C₈H₁₁N₅O₂: 210.08.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water (1:1) and refine using SHELXL .

Advanced Research Questions

Q. How to resolve contradictions in computational vs. experimental thermochemical data for this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) (validated for purine derivatives ). Compare computed enthalpy of formation with experimental DSC data.
  • Error Sources:
    • Exchange-Correlation Functionals: B3LYP may overestimate stability by 2–3 kcal/mol; hybrid functionals with exact exchange (e.g., M06-2X) improve accuracy .
    • Solvent Effects: Include PCM models for aqueous solubility predictions.

Q. What strategies optimize regioselectivity in derivatization reactions of the purine ring?

Methodological Answer:

  • Directing Groups: Introduce a nitro group at C-2 to block undesired substitution. Reduce to amine post-reaction .
  • Catalysis: Use Pd(OAc)₂ with PPh₃ for cross-couplings at C-7.
  • Kinetic Control: Lower reaction temperature (−20°C) favors C-6 substitution over C-8 .

Q. How to assess biological activity against adenosine receptors?

Methodological Answer:

  • In Vitro Assays:
    • Binding Affinity: Radioligand competition (³H-CCPA for A₁ receptors). IC₅₀ values <100 nM indicate high potency .
    • Functional Activity: cAMP accumulation assays in HEK293 cells transfected with A₂A receptors.
  • Structure-Activity Relationship (SAR):
    • Methoxy Chain: Elongation reduces A₁ affinity but enhances A₃ selectivity .

Q. How to address stability issues in aqueous solutions?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the methoxyethanol chain at pH >6. Monitor via HPLC (retention time shifts).
  • Stabilizers: Add 0.1% ascorbic acid to buffer solutions (pH 5.0–6.5) .
  • Storage: Lyophilize and store at −80°C under argon.

3. Data Contradiction Analysis
3.1 Discrepancies in reported solubility values across studies
Resolution Strategy:

  • Solvent Polarity: Compare logP values (calculated: −1.2) with experimental shake-flask data.
  • Ionic Strength: Solubility decreases by 30% in PBS vs. pure water due to salting-out effects .

Q. Critical Research Gaps

  • Toxicity Profile: Limited data on methoxyethanol derivatives. Conduct Ames tests for mutagenicity (reference GHS Class 2A/2B hazards ).
  • Metabolic Pathways: Use LC-MS/MS to identify hepatic metabolites in vitro (human microsomes).

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